5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1006468-29-6
VCID: VC7901762
InChI: InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3
SMILES: CN1C=C(C=N1)COC2=C(C=C(C=C2)F)N
Molecular Formula: C11H12FN3O
Molecular Weight: 221.23 g/mol

5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.: 1006468-29-6

Cat. No.: VC7901762

Molecular Formula: C11H12FN3O

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline - 1006468-29-6

Specification

CAS No. 1006468-29-6
Molecular Formula C11H12FN3O
Molecular Weight 221.23 g/mol
IUPAC Name 5-fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline
Standard InChI InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3
Standard InChI Key YTEQQVOOIYMVNZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)COC2=C(C=C(C=C2)F)N
Canonical SMILES CN1C=C(C=N1)COC2=C(C=C(C=C2)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₁H₁₂FN₃O) features a benzene ring substituted at the 2-position with a methoxy group connected to a 1-methyl-1H-pyrazol-4-yl moiety and at the 5-position with a fluorine atom . The planar benzene ring and pyrazole heterocycle create a conjugated system, while the fluorine atom induces electron-withdrawing effects that modulate electronic density across the molecule.

Key structural parameters include:

  • Bond angles: The methoxy linker (C–O–C) adopts a tetrahedral geometry, enabling rotational flexibility.

  • Torsional strain: Steric hindrance between the pyrazole’s methyl group and adjacent substituents is minimal, as evidenced by computational models .

  • Dipole moment: Estimated at 3.2 Debye due to the polar C–F and N–H bonds.

Spectral Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, aromatic-H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H, aromatic-H), 6.85 (d, J = 2.4 Hz, 1H, aromatic-H), 5.12 (s, 2H, OCH₂), 3.87 (s, 3H, NCH₃).

  • ¹³C NMR: 162.1 (C–F), 149.8 (pyrazole-C), 134.2–112.4 (aromatic carbons), 56.3 (OCH₂), 38.9 (NCH₃) .

  • IR (KBr): 3380 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C–O–C).

Thermodynamic Properties

  • Melting point: 148–150°C (decomposition observed above 160°C).

  • Solubility: 12 mg/mL in DMSO; <1 mg/mL in water (pH 7.4) .

  • LogP: 2.1 ± 0.3, indicating moderate lipophilicity.

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

  • Methylation of 1H-pyrazole-4-methanol: Reaction with methyl iodide in the presence of K₂CO₃ yields 1-methyl-1H-pyrazole-4-methanol (87% yield).

  • Etherification: Coupling with 2-amino-5-fluorophenol using Mitsunobu conditions (DIAD, PPh₃) affords the methoxy-linked intermediate (62% yield) .

  • Purification: Chromatography on silica gel (ethyl acetate/hexane) achieves >95% purity.

Challenges in Scalability

  • Low yields in etherification: Competing side reactions form bis-ether byproducts, necessitating stoichiometric control .

  • Sensitivity to oxidation: The aniline group requires inert atmosphere handling to prevent quinone formation .

Alternative Methodologies

  • Microwave-assisted synthesis: Reduces reaction time from 12 h to 45 min with comparable yields .

  • Enzymatic catalysis: Lipase-mediated etherification trials show promise but remain experimental.

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

In vitro assays reveal potent inhibition of monopolar spindle kinase 1 (MPS1) with an IC₅₀ of 0.025 μM . Structural analogs demonstrate that the pyrazole moiety interacts with Lys553 via hydrogen bonding, while the fluorine atom enhances binding affinity through hydrophobic interactions .

KinaseIC₅₀ (μM)Selectivity Index vs. MPS1
CDK24.2168
Aurora A3.8152
GSK3β5.1204

Data derived from competitive binding assays .

Antiproliferative Effects

  • HCT116 cells: GI₅₀ = 0.8 μM (72 h treatment) .

  • Mechanism: Arrests cell cycle at G2/M phase by disrupting spindle assembly .

Structure-Activity Relationship (SAR) Analysis

Role of Substitutents

  • Fluorine at C5: Removal reduces MPS1 affinity 10-fold, underscoring its role in target engagement .

  • Pyrazole N-methylation: Eliminates metabolic oxidation at the pyrazole ring (MLM stability: 72% vs. 99% for non-methylated analog) .

  • Methoxy linker: Replacement with ethylene or amine groups abolishes activity, highlighting its conformational importance.

Comparative Analysis with Analogs

  • 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline (CAS 1006468-17-2): Lacks methoxy bridge, showing 50% lower cellular uptake .

  • 2-(Pyrazol-4-ylmethoxy)-5-nitroaniline: Nitro group improves solubility but induces hepatotoxicity in murine models.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability = 8.1 × 10⁻⁶ cm/s (moderate oral bioavailability) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive pyrazole N-oxide .

  • Excretion: 60% renal clearance within 24 h (rat model).

Toxicity Screening

  • Acute toxicity (LD₅₀): 320 mg/kg (mouse, oral) .

  • Genotoxicity: Negative in Ames test up to 1 mM.

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